molecular formula C8H7ClN2O B14096217 (6-chloro-3H-1,3-benzodiazol-4-yl)methanol

(6-chloro-3H-1,3-benzodiazol-4-yl)methanol

Cat. No.: B14096217
M. Wt: 182.61 g/mol
InChI Key: DTDWRZFVPCFXHO-UHFFFAOYSA-N
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Description

(6-chloro-3H-1,3-benzodiazol-4-yl)methanol is a benzodiazole derivative building block in medicinal chemistry and pharmacological research. This compound features a benzodiazole core substituted with a chloro group and a hydroxymethyl group, a structure recognized for its potential in developing biologically active molecules. Related benzodiazole scaffolds have demonstrated significant research value in investigating the NLRP3 inflammasome, a multiprotein complex central to the inflammatory response . The NLRP3 protein, with its NACHT domain responsible for ATP-binding and hydrolysis, is a key target in inflammation research . Benzimidazole-2-one derivatives sharing this core structure have been shown to inhibit ATP hydrolysis by NLRP3 and subsequently block NLRP3-dependent pyroptosis and IL-1β release . Beyond inflammation, structurally similar benzodiazole compounds are investigated for potential antiproliferative activities, positioning them as candidates for oncological research . The chemical structure of this compound, particularly its hydroxymethyl group, offers a versatile handle for further synthetic modification, enabling researchers to create diverse derivatives for structure-activity relationship studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

(6-chloro-1H-benzimidazol-4-yl)methanol

InChI

InChI=1S/C8H7ClN2O/c9-6-1-5(3-12)8-7(2-6)10-4-11-8/h1-2,4,12H,3H2,(H,10,11)

InChI Key

DTDWRZFVPCFXHO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1CO)N=CN2)Cl

Origin of Product

United States

Scale Up Considerations for Laboratory Synthesis

Process Safety

Nitration: The initial nitration step is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of undesired byproducts. On a larger scale, efficient heat dissipation is crucial, often necessitating the use of specialized reactors.

Catalytic Hydrogenation: The reduction of the dinitroaniline intermediate using catalytic hydrogenation with reagents like palladium on carbon (Pd/C) and hydrogen gas presents significant safety hazards. mt.comwisc.edu These include the pyrophoric nature of the catalyst and the flammability of hydrogen gas. wisc.edu Inerting the reaction vessel and careful handling of the catalyst are paramount. The use of alternative reducing agents like iron in acidic media may be considered to mitigate these risks, although this can introduce challenges with waste disposal.

Lithium Aluminum Hydride Reduction: The final reduction step using LiAlH₄ is also highly exothermic and reacts violently with water. The reaction must be conducted under strictly anhydrous conditions, and the quenching of the reaction mixture must be performed with extreme care, often at low temperatures.

Reaction Optimization and Control

Phillips Condensation: The Phillips condensation may require high temperatures and extended reaction times. On a larger scale, ensuring uniform heating and mixing is essential for consistent product quality and yield. The use of sealed reactors may be necessary to reach the required temperatures, which adds pressure considerations to the process. colab.ws

Solvent Selection and Recovery: The choice of solvents for each step will be influenced by factors such as solubility of reactants and intermediates, reaction temperature, and ease of removal and recovery on a large scale. The environmental impact and cost of the solvents are also significant considerations.

Purification and Isolation

Intermediate Purification: Each intermediate in this multi-step synthesis will likely require purification to ensure the quality of the final product. researchgate.net On a larger scale, purification methods such as recrystallization or column chromatography can be resource-intensive and generate significant waste. Developing efficient purification strategies is a key aspect of process development.

Final Product Isolation: The isolation of the final product, this compound, will involve workup procedures to remove any remaining reagents and byproducts. The choice of extraction solvents and crystallization conditions will need to be optimized for large-scale operation.

Process Efficiency and Sustainability

Continuous Flow Synthesis: For large-scale production, transitioning from batch processing to continuous flow synthesis can offer significant advantages in terms of safety, consistency, and efficiency. acsgcipr.orgresearchgate.net Flow reactors can provide better control over reaction parameters, especially for highly exothermic reactions.

Chemical Reactivity and Derivatization Studies of 6 Chloro 3h 1,3 Benzodiazol 4 Yl Methanol

Reactions at the Hydroxyl Moiety

The hydroxymethyl group at the 4-position of the benzodiazole core is a primary alcohol, making it amenable to a variety of common organic transformations.

Esterification and Etherification Reactions

The hydroxyl group of (6-chloro-3H-1,3-benzodiazol-4-yl)methanol is expected to undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides under standard conditions. Acid catalysis is typically required for reactions with carboxylic acids to facilitate the nucleophilic attack of the alcohol. The use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a non-nucleophilic base such as pyridine or triethylamine, would likely lead to the formation of the corresponding esters.

Similarly, etherification could be achieved through Williamson ether synthesis. This would involve the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide intermediate, followed by nucleophilic substitution with an alkyl halide.

Table 1: Predicted Esterification and Etherification Reactions

Reaction TypeReagentsExpected Product
EsterificationAcetic anhydride, Pyridine(6-chloro-3H-1,3-benzodiazol-4-yl)methyl acetate
Etherification1. Sodium hydride; 2. Methyl iodide6-chloro-4-(methoxymethyl)-3H-1,3-benzodiazole

Oxidation and Reduction Pathways

As a primary alcohol, the hydroxymethyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Milder oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, would be expected to yield the corresponding aldehyde, 6-chloro-3H-1,3-benzodiazole-4-carbaldehyde. The use of stronger oxidizing agents like potassium permanganate (KMnO4) or chromic acid would likely result in the formation of the carboxylic acid, 6-chloro-3H-1,3-benzodiazole-4-carboxylic acid.

Reduction of the hydroxymethyl group to a methyl group is a more challenging transformation but could potentially be achieved through a two-step process. This would first involve conversion of the alcohol to a good leaving group, such as a tosylate, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH4).

Table 2: Predicted Oxidation and Reduction Products

TransformationReagentsExpected Product
Mild OxidationPyridinium chlorochromate (PCC)6-chloro-3H-1,3-benzodiazole-4-carbaldehyde
Strong OxidationPotassium permanganate (KMnO4)6-chloro-3H-1,3-benzodiazole-4-carboxylic acid
Reduction1. Tosyl chloride, Pyridine; 2. LiAlH46-chloro-4-methyl-3H-1,3-benzodiazole

Halogenation and Related Transformations of the Alcohol Group

The hydroxyl group can be converted to a halogen, which is a versatile functional group for further synthetic modifications. Treatment with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) would be the standard methods to replace the hydroxyl group with a chlorine or bromine atom, respectively, yielding 4-(chloromethyl)-6-chloro-3H-1,3-benzodiazole or 4-(bromomethyl)-6-chloro-3H-1,3-benzodiazole. These transformations likely proceed through an SN2 mechanism.

Electrophilic and Nucleophilic Aromatic Substitution on the 1,3-Benzodiazole Core

The benzodiazole ring is an aromatic system, and its reactivity in substitution reactions is influenced by the existing substituents.

Regioselectivity of Substitutions on the Chlorobenzodiazole System

The regioselectivity of electrophilic aromatic substitution on the benzene (B151609) portion of the benzodiazole ring is directed by the combined electronic effects of the chloro, hydroxymethyl, and the fused imidazole (B134444) ring. The imidazole ring is generally considered to be electron-donating and activating towards electrophilic substitution. The chloro group is an ortho-, para-directing deactivator, while the hydroxymethyl group is a weak ortho-, para-directing deactivator.

Given the positions of the existing substituents, the potential sites for electrophilic attack are the 5- and 7-positions. The 7-position is para to the chloro group and ortho to the hydroxymethyl group. The 5-position is ortho to the chloro group. Steric hindrance from the hydroxymethyl group might influence the accessibility of the 5-position. Computational studies on similar systems could provide more precise predictions on the most likely site of substitution.

Nucleophilic aromatic substitution on the benzodiazole ring is less common and typically requires strong electron-withdrawing groups to be present on the ring. The chloro group at the 6-position is not strongly activated towards nucleophilic attack.

Reactivity of the Nitrogen Atoms within the Heterocycle

The benzodiazole ring contains two nitrogen atoms, one of which (N1) is pyrrole-like and the other (N3) is pyridine-like. The N-H proton of the imidazole ring is acidic and can be removed by a base. The resulting anion is a good nucleophile and can be readily alkylated or acylated. In the case of this compound, treatment with an alkyl halide in the presence of a base like potassium carbonate would likely lead to a mixture of N1 and N3 alkylated products. The ratio of these isomers can be influenced by the reaction conditions and the nature of the alkylating agent.

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

The chloro-substituent on the benzimidazole (B57391) ring of this compound serves as a prime handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgsigmaaldrich.comrsc.org These reactions are instrumental in creating diverse molecular architectures from a common precursor.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide. youtube.comyoutube.comyoutube.com For this compound, the chloro group can be coupled with various aryl or vinyl boronic acids or esters. This would replace the chlorine atom with a new carbon-based substituent, allowing for the introduction of a wide range of functional groups. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. youtube.com The mild conditions and high functional group tolerance of the Suzuki-Miyaura reaction make it a suitable choice for this substrate, which also contains a potentially sensitive primary alcohol. researchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, coupling an aryl halide with an amine. wikipedia.orglibretexts.orgacsgcipr.orgyoutube.com The chloro group on the benzimidazole ring can react with a variety of primary or secondary amines in the presence of a palladium catalyst and a suitable ligand. This would introduce diverse amino functionalities, which are crucial in many biologically active molecules. The development of specialized phosphine ligands has greatly expanded the scope of this reaction to include a wide array of amines and aryl halides, including less reactive aryl chlorides. wikipedia.orgscispace.com

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the benzimidazole. youtube.com

Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organoboron compound or the amine coordinates to the palladium center. youtube.comyoutube.com

Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the palladium(0) catalyst. youtube.comyoutube.com

Below is a table illustrating potential palladium-catalyzed cross-coupling reactions with analogous chlorobenzimidazole substrates.

Coupling ReactionCoupling PartnerCatalyst/Ligand System (Example)Product Type
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄, Na₂CO₃Aryl-substituted benzimidazole
Buchwald-Hartwig Secondary aminePd₂(dba)₃, BINAP, NaOt-BuAmino-substituted benzimidazole
Sonogashira Terminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl-substituted benzimidazole
Heck AlkenePd(OAc)₂, P(o-tol)₃, Et₃NAlkenyl-substituted benzimidazole

Development of Chemical Probes and Ligands from this compound

The benzimidazole scaffold is a versatile platform for the design of chemical probes and ligands due to its rigid structure and ability to participate in various intermolecular interactions. nih.govnih.govmdpi.commdpi.comrsc.org The functional groups on this compound, the chloro and hydroxymethyl groups, offer multiple points for modification to create specialized molecules.

Chemical Probes: Chemical probes are essential tools for studying biological systems. Benzimidazole derivatives have been developed as fluorescent probes and imaging agents. nih.gov For instance, the hydroxymethyl group of this compound could be esterified or etherified with a fluorophore or a "clickable" handle (like an alkyne or azide) for bio-orthogonal chemistry. nih.gov The chloro group could be substituted via cross-coupling to introduce functionalities that modulate the probe's photophysical properties or its affinity for a biological target.

Ligands for Metal Catalysis: Benzimidazole derivatives are widely used as N-heterocyclic carbene (NHC) precursors and as ligands in transition metal catalysis. The nitrogen atoms in the imidazole ring can coordinate to metal centers. The hydroxymethyl group could be modified to introduce additional coordinating atoms (e.g., oxygen, nitrogen, phosphorus), creating multidentate ligands that can stabilize metal catalysts and influence their reactivity and selectivity. mdpi.com

The table below outlines potential strategies for developing probes and ligands starting from this compound.

ApplicationDerivatization StrategyResulting Functionality
Fluorescent Probe Esterification of the methanol (B129727) with a fluorescent carboxylic acid.Covalently attached fluorophore.
Activity-Based Probe Conversion of the methanol to an electrophilic "warhead".Covalent labeling of target proteins.
Bidentate Ligand Oxidation of the methanol to a carboxylic acid and coordination via N and O.Chelation to a metal center.
Clickable Probe Etherification of the methanol with propargyl bromide.Terminal alkyne for click chemistry.

Structure Activity Relationship Sar Studies of 6 Chloro 3h 1,3 Benzodiazol 4 Yl Methanol Analogues

Design and Synthesis of Structurally Modified Derivatives

The rational design of analogues of (6-chloro-3H-1,3-benzodiazol-4-yl)methanol involves strategic structural modifications to probe and optimize interactions with biological targets. The synthesis of such derivatives typically builds upon established methodologies for the formation of the benzimidazole (B57391) core, followed by modifications at key positions.

The fundamental benzimidazole scaffold is commonly synthesized through the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or a carboxylic acid derivative. For analogues of this compound, a key starting material would be a substituted 1,2-diaminobenzene. Modifications can be introduced at several key positions:

Position 2: Variation at this position is a common strategy. A series of 2-substituted benzimidazoles can be synthesized by reacting the corresponding o-phenylenediamine with a variety of aldehydes. For instance, the use of different aromatic or aliphatic aldehydes allows for the introduction of a wide range of substituents, enabling the exploration of steric and electronic effects.

The Benzene (B151609) Ring (Positions 5 and 6): The chloro-substituent at the 6-position is a key feature. Analogues can be designed by replacing this chlorine atom with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups to modulate the electronic properties of the ring.

The Nitrogen Atoms (Positions 1 and 3): Alkylation or acylation at the nitrogen atoms of the imidazole (B134444) ring can also be explored. This can influence the compound's lipophilicity and its ability to act as a hydrogen bond donor.

A general synthetic approach to a library of analogues could involve the initial synthesis of a key intermediate, such as a substituted o-phenylenediamine, followed by parallel synthesis techniques to introduce diversity at the desired positions.

Impact of Substituent Variation on Molecular Interactions

The nature and position of substituents on the this compound scaffold are expected to have a profound impact on its molecular interactions with biological targets. Based on studies of related benzimidazole and benzothiazole (B30560) derivatives, the following SAR principles can be inferred:

Substituents on the Benzene Ring: The electronic nature of substituents on the benzene ring can significantly influence activity. Electron-withdrawing groups, such as the existing chloro group, can enhance activity in some cases by modulating the pKa of the imidazole nitrogens or by participating in specific halogen bonding interactions. Conversely, electron-donating groups might be favorable in other contexts. The position of these substituents is also critical, as it dictates the spatial arrangement of these electronic features. For instance, studies on benzothiazole derivatives have shown that electron-withdrawing groups like nitro or halogens can enhance antimicrobial activity. chemistryjournal.netnih.gov

The 4-Methanol Group: The hydroxymethyl group is a potential hydrogen bond donor and acceptor. Its presence can facilitate anchoring of the molecule into a binding pocket. Modification of this group, for example, by converting it to a larger ether or ester, would alter its steric bulk and hydrogen bonding properties, which could either enhance or diminish binding affinity depending on the topology of the active site.

The following table summarizes the expected impact of various substituents based on general principles observed in related heterocyclic compounds:

Position of SubstitutionType of SubstituentExpected Impact on Molecular Interactions
Benzene Ring Electron-withdrawing (e.g., -NO2, -CF3)May enhance halogen bonding, alter pKa of imidazole.
Electron-donating (e.g., -OCH3, -CH3)Can influence electronic distribution and metabolic stability.
2-Position Aromatic/Heteroaromatic ringsPotential for π-π stacking and hydrophobic interactions.
Small alkyl chainsCan probe small hydrophobic pockets.
4-Position Ether or Ester derivativesAlters steric bulk and hydrogen bonding capacity.
Carboxylic acidIntroduces a negative charge and strong H-bonding potential.

Conformational Analysis and Stereochemical Influences on Molecular Recognition

The three-dimensional conformation of this compound analogues is a critical determinant of their biological activity. The relative orientation of the substituents and the flexibility of the molecule can significantly affect how it fits into a biological target's binding site.

Rotational Freedom: The bond connecting the methanol (B129727) group to the benzimidazole ring and the bond connecting any substituent at the 2-position allow for rotational freedom. The preferred conformation will be the one that minimizes steric hindrance and maximizes favorable intramolecular interactions. Computational studies on related benzothiazole derivatives have been used to identify low-energy conformers. mdpi.com The dihedral angle between the benzimidazole ring and any aryl substituent at the 2-position is a key conformational parameter.

Stereochemistry: If chiral centers are introduced into the molecule, for example, by modifying the methanol group to a secondary alcohol, the stereochemistry will likely have a significant impact on biological activity. Enantiomers often exhibit different potencies and even different pharmacological effects due to the stereospecific nature of biological receptors.

The interplay between conformation and molecular recognition is crucial. A molecule must adopt a specific "bioactive" conformation to bind effectively to its target. Understanding the conformational preferences of these analogues through techniques like NMR spectroscopy and computational modeling can guide the design of more rigid and potent derivatives that are pre-organized for binding.

Isosteric Replacements within the 1,3-Benzodiazole Scaffold

Isosteric and bioisosteric replacements are a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. nih.gov In the context of the this compound scaffold, several isosteric replacements could be envisioned to create novel analogues with potentially improved properties. researchgate.net

Scaffold Hopping: The entire benzimidazole core could be replaced with other bicyclic heteroaromatic systems that mimic its size, shape, and electronic properties. Potential bioisosteres for the benzimidazole scaffold include:

Indazole: This isomer of benzimidazole has a different arrangement of nitrogen atoms, which can lead to altered hydrogen bonding patterns and pKa values.

Benzothiazole: Replacing one of the nitrogen atoms with a sulfur atom to form a benzothiazole ring can significantly alter the electronic distribution and lipophilicity of the core structure. nih.gov Benzothiazole derivatives have been explored for a wide range of biological activities. chemistryjournal.netnih.gov

Benzoxazole (B165842): The replacement with a benzoxazole core introduces an oxygen atom, which can act as a hydrogen bond acceptor and will also modify the electronic character of the ring system.

Isosteric Replacement of the Chloro Group: The chlorine atom at the 6-position could be replaced with other groups of similar size and electronic properties. For example, a trifluoromethyl (-CF3) group is often used as a bioisostere for a chlorine atom. It is sterically larger but has a strong electron-withdrawing effect.

Isosteric Replacement of the Methanol Group: The hydroxymethyl group could be replaced with other small polar groups, such as an aminomethyl (-CH2NH2) or a methylsulfinyl (-S(O)CH3) group, to explore different hydrogen bonding and polarity profiles.

The following table provides examples of potential isosteric replacements for the this compound scaffold:

Original Group/ScaffoldIsosteric ReplacementRationale
Benzimidazole IndazoleAlters H-bonding pattern and pKa.
BenzothiazoleModifies electronics and lipophilicity. nih.gov
BenzoxazoleIntroduces H-bond acceptor, alters electronics.
-Cl -CF3Similar size, strong electron-withdrawing group.
-BrSimilar electronic properties, larger size.
-CH2OH -CH2NH2Introduces a basic center and H-bond donor.
-C(O)NH2Introduces H-bond donor/acceptor capabilities.

These isosteric modifications can lead to analogues with improved potency, selectivity, and pharmacokinetic properties. The concept of bioisosterism is a cornerstone of drug design and would be a critical tool in the optimization of analogues based on the this compound scaffold. drugdesign.orgnih.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods, often employing Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A large HOMO-LUMO gap generally implies high stability and low reactivity. For aromatic heterocyclic compounds, the distribution of HOMO and LUMO orbitals across the ring system and substituents dictates the sites of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. For a molecule like (6-chloro-3H-1,3-benzodiazol-4-yl)methanol, the MEP surface would likely show negative potential around the nitrogen atoms of the benzimidazole (B57391) ring and the oxygen atom of the methanol (B129727) group, while the hydrogen atoms would exhibit positive potential.

Molecular Docking Simulations with Defined Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. For this compound, docking simulations would require a specific macromolecular target. The simulation would predict the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic interactions, within the active site of the target.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can be used to study conformational changes, the stability of ligand-receptor complexes, and the influence of solvent. An MD simulation of this compound, either in solution or bound to a biological target, would reveal its conformational flexibility and the stability of its interactions with its environment.

Prediction of Spectroscopic Properties through Theoretical Methods

Theoretical methods can be used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are valuable for assigning experimental NMR spectra.

IR (Infrared): The vibrational frequencies of a molecule can be calculated, corresponding to the peaks in an IR spectrum. This helps in identifying the functional groups present in the molecule.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This provides information about the electronic structure and chromophores within the molecule.

Without experimental or computational studies specifically on this compound, no specific data for these properties can be provided.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of derivatives of this compound, which belongs to the broader class of benzimidazoles, QSAR studies have been instrumental in elucidating the structural features crucial for their therapeutic effects, particularly in the realm of anticancer research. These studies provide valuable insights for the rational design of novel, more potent derivatives.

Detailed Research Findings

Recent research has focused on developing 2D and 3D-QSAR models for various benzimidazole derivatives to predict their efficacy against different cancer cell lines. These models are built upon a foundation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

A notable 2D-QSAR study on a large dataset of 131 benzimidazole derivatives against the MDA-MB-231 human breast cancer cell line yielded a statistically significant model. Current time information in Mang Yang, VN.vjs.ac.vn This model demonstrated a high correlation coefficient (R²) of 0.904, indicating a strong relationship between the selected molecular descriptors and the observed anticancer activity. Current time information in Mang Yang, VN.vjs.ac.vn The predictive power of the model was confirmed through internal and external validation methods. Current time information in Mang Yang, VN.vjs.ac.vn The application of this model to a set of 35 newly synthesized benzimidazoles showed a remarkable similarity between the predicted and experimental IC50 values, particularly for compounds with IC50 less than 50 µM. Current time information in Mang Yang, VN.vjs.ac.vn

Further investigations into the anticancer activities of benzimidazolyl-retrochalcone derivatives against the HCT-116 colon cancer cell line have also been conducted. rsc.org The developed QSAR model for this series of compounds highlighted the importance of several quantum chemical descriptors in influencing their biological activity. rsc.org Specifically, electronic energy (Eelec), lipophilicity (logP), chemical hardness (η), and chemical softness (S) were identified as key parameters. rsc.org The model suggests that modulations of these properties can lead to derivatives with enhanced potency. rsc.org

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided further insights into the structure-activity relationships of benzimidazole derivatives. These methods generate 3D contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish activity. For instance, a k-nearest neighbor-molecular field analysis (kNN-MFA) on benzimidazole derivatives as Hepatitis C Virus (HCV) inhibitors revealed the dominance of the steric field in determining the compounds' activity. Current time information in Mang Yang, VN.researchgate.net The resulting model indicated specific locations on the benzimidazole ring where bulky or less bulky substituents could be introduced to improve inhibitory effects. Current time information in Mang Yang, VN.

The robustness of these QSAR models is typically assessed through rigorous statistical validation. Key statistical parameters include the squared correlation coefficient (R²), which measures the goodness of fit of the model; the cross-validated correlation coefficient (q² or Q²), which assesses the predictive ability of the model through techniques like leave-one-out (LOO) cross-validation; and the predictive R² (pred_r²) for an external test set of compounds. Current time information in Mang Yang, VN.bohrium.com

Table 1: Representative Molecular Descriptors in QSAR Models of Benzimidazole Derivatives and Their Influence on Anticancer Activity

Descriptor CategorySpecific DescriptorInfluence on Biological Activity
Electronic Electronic Energy (Eelec)Plays a significant role in the induction of antitumor activities. rsc.org
Chemical Hardness (η)A key parameter influencing the anticancer efficacy of retrochalcone derivatives. rsc.org
Chemical Softness (S)Important for the biological activity of benzimidazolyl-retrochalcones. rsc.org
Hydrophobicity Lipophilicity (logP)A crucial factor in the QSAR models for anticancer activity. rsc.org
Steric Molar RefractivityOften included in 3D-QSAR models to define regions where steric bulk is favorable or unfavorable.
Topological Wiener IndexCan be used to describe the branching of the molecular structure.

Table 2: Application of a 2D-QSAR Model in Predicting Anticancer Activity of Benzimidazole Derivatives against MDA-MB-231 Cell Line

Compound IDExperimental pIC50Predicted pIC50
Derivative 15.305.35
Derivative 24.854.90
Derivative 36.106.05
Derivative 45.755.80
Derivative 54.504.55

Note: The data in this table is illustrative and based on the reported strong correlation between experimental and predicted values in the cited literature. Current time information in Mang Yang, VN.vjs.ac.vn

Table 3: Statistical Validation Parameters of a 2D-QSAR Model for Benzimidazole Derivatives

ParameterValueDescription
0.904Squared correlation coefficient, indicating a strong fit of the model to the training data. Current time information in Mang Yang, VN.vjs.ac.vn
q² (LOO) 0.781Cross-validated correlation coefficient from Leave-One-Out validation, indicating good internal predictive ability. Current time information in Mang Yang, VN.
CCC (external validation) 0.867Concordance Correlation Coefficient for the external test set, demonstrating the model's predictive power for new compounds. Current time information in Mang Yang, VN.vjs.ac.vn

Advanced Spectroscopic and Analytical Methodologies for Research

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of synthesized compounds. It provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of the molecule. This technique is crucial in distinguishing between compounds with the same nominal mass but different elemental formulas.

For (6-chloro-3H-1,3-benzodiazol-4-yl)methanol, HRMS would be employed to confirm its molecular formula, C₈H₇ClN₂O. The expected exact mass can be calculated, and the experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, should align closely with this theoretical value. Any significant deviation would suggest an incorrect structural assignment or the presence of impurities. Furthermore, the isotopic pattern, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl), provides a characteristic signature that further corroborates the presence and number of chlorine atoms in the molecule.

Table 1: Representative HRMS Data for this compound Note: This data is representative and intended for illustrative purposes.

Parameter Value
Ionization Mode Electrospray Ionization (ESI+)
Molecular Formula C₈H₇ClN₂O
Calculated m/z ([M+H]⁺) 183.0325
Measured m/z ([M+H]⁺) 183.0321
Mass Accuracy (ppm) -2.2

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy for Complex Structural Elucidation

While one-dimensional (1D) NMR (¹H and ¹³C) provides essential information about the chemical environment of individual atoms, two-dimensional (2D) NMR spectroscopy is often necessary for the complete and unambiguous structural elucidation of more complex molecules like substituted benzimidazoles. ugm.ac.idresearchgate.net 2D-NMR experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular skeleton.

Key 2D-NMR experiments for the structural elucidation of this compound would include:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which is invaluable for tracing out the connectivity of the aromatic protons on the benzimidazole (B57391) ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the methanol (B129727) group to the benzimidazole core.

Table 2: Representative 2D-NMR Correlations for this compound Note: This data is representative and intended for illustrative purposes.

Experiment Key Correlations
COSY Correlation between H-5 and H-7
HSQC Correlation of CH₂ protons with the methylene carbon; correlations of aromatic protons with their respective carbons.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, offering definitive proof of the molecular structure. For this compound, a single-crystal X-ray diffraction study would not only confirm the connectivity of the atoms but also reveal details about the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state.

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The resulting crystal structure provides invaluable insight into the solid-state properties of the compound.

Table 3: Representative Crystallographic Data for a Benzimidazole Derivative Note: This data is representative and based on typical values for similar structures.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.1
c (Å) 9.3
β (°) 105.2
Volume (ų) 925
Z 4

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. For this compound, a reversed-phase HPLC method would likely be developed. The compound is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity of the sample can be determined by the area percentage of the main peak in the chromatogram. HPLC can also be used for the preparative isolation of the compound.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While the methanol group might require derivatization to increase volatility and prevent degradation, GC can be a powerful tool for purity assessment, especially for detecting volatile impurities. The sample is vaporized and passed through a column, and separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase.

Table 4: Representative HPLC Method Parameters for Purity Assessment Note: This data is representative and intended for illustrative purposes.

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time ~5.2 min

Development of Quantitative Analytical Methods for Research Samples (e.g., LC-MS/MS)

For quantitative analysis of this compound in research samples, such as in biological matrices or for reaction monitoring, a highly sensitive and selective method is required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for this purpose.

An LC-MS/MS method combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. The compound is first separated from the matrix components by HPLC. The eluent is then introduced into the mass spectrometer, where the parent ion of the target analyte is selected in the first mass analyzer (Q1), fragmented in a collision cell (q2), and a specific fragment ion is monitored in the third mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and allows for quantification at very low concentrations. Method validation would include assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification.

Table 5: Representative LC-MS/MS Parameters for Quantification Note: This data is representative and intended for illustrative purposes.

Parameter Value
LC Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase Gradient of methanol in water with 0.1% formic acid
Ionization Mode ESI+
Precursor Ion (m/z) 183.0
Product Ion (m/z) 152.0 (loss of CH₂OH)

Molecular Interaction Studies and Mechanistic Insights Non Clinical

Investigation of Binding Affinities to Defined Biological Targets (e.g., purified enzymes, isolated receptors, in vitro assays)

No information is available in the public domain regarding the binding affinities of (6-chloro-3H-1,3-benzodiazol-4-yl)methanol to any defined biological targets.

Elucidation of Molecular Mechanisms of Action at the Cellular Level (e.g., protein modulation, pathway interference in cell lines)

There are no published studies elucidating the molecular mechanisms of action of this compound at the cellular level.

Chemo-Proteomic Approaches for Target Identification

No chemo-proteomic studies have been published that identify the cellular targets of this compound.

Allosteric Modulation Investigations

There is no available research on the potential allosteric modulation properties of this compound.

Future Research Directions and Potential Applications in Chemical Biology

Design of Next-Generation 1,3-Benzodiazole Scaffolds

The 1,3-benzodiazole (benzimidazole) scaffold is a privileged structure in medicinal chemistry due to its presence in a wide range of bioactive compounds. rsc.org Future research will likely focus on utilizing (6-chloro-3H-1,3-benzodiazol-4-yl)methanol as a starting point for creating next-generation 1,3-benzodiazole scaffolds. By strategically modifying its structure, chemists can explore new chemical spaces and develop compounds with enhanced biological activities. mdpi.com

Key areas of exploration in the design of new scaffolds include:

Molecular Hybridization: Combining the benzimidazole (B57391) core with other pharmacologically important moieties, such as oxadiazole or benzothiazole (B30560), can lead to hybrid compounds with synergistic or novel biological activities. researchgate.netnih.govnih.govresearchgate.net

Substitution Pattern Modification: Altering the position and nature of substituents on the benzimidazole ring can fine-tune the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for biological targets.

Introduction of Diverse Functional Groups: The methanol (B129727) group on the parent compound serves as a handle for introducing a variety of other functional groups, allowing for the creation of a diverse library of derivatives for biological screening.

Application as Fluorescent Probes or Imaging Agents

Benzimidazole and its derivatives have shown potential as fluorescent molecules. acs.orgnih.govmdpi.com The conjugated system of the benzimidazole ring in this compound provides a basis for the development of fluorescent probes and imaging agents.

Future research in this area could involve:

Rational Design of Fluorophores: Theoretical studies, such as those employing density functional theory, can guide the design of derivatives with enhanced photophysical properties, including larger Stokes shifts and improved quantum yields. nih.gov

Target-Specific Probes: By attaching specific recognition motifs to the benzimidazole scaffold, it is possible to create probes that selectively bind to and image specific biomolecules or cellular organelles.

Live-Cell Imaging: The development of cell-permeable and non-toxic fluorescent probes based on this scaffold would enable real-time visualization of biological processes in living cells. nih.govresearchgate.net

Role as Intermediates in the Synthesis of Complex Natural Products or Bioactive Molecules

The benzimidazole framework is a common structural motif in many biologically active compounds. rsc.orgrsc.org The functional groups present in this compound make it a valuable intermediate for the synthesis of more complex molecules.

Future synthetic strategies may include:

Multi-component Reactions: Utilizing the reactivity of the benzimidazole core and the methanol group in one-pot, multi-component reactions can streamline the synthesis of complex molecular architectures.

Catalytic Transformations: The development of novel catalytic methods for the functionalization of the benzimidazole ring will be crucial for the efficient synthesis of a wide range of derivatives. enpress-publisher.com

Total Synthesis of Natural Products: This compound could serve as a key building block in the total synthesis of natural products containing the benzimidazole moiety.

Exploration of Novel Reaction Pathways Involving the 1,3-Benzodiazole-Methanol Moiety

The unique combination of the benzimidazole ring and the methanol group in this compound opens up possibilities for exploring novel chemical reactions.

Potential areas of investigation include:

Intramolecular Cyclizations: The proximity of the methanol group to the benzimidazole ring could facilitate intramolecular cyclization reactions, leading to the formation of novel heterocyclic ring systems.

Oxidation and Reduction Reactions: Selective oxidation of the methanol group to an aldehyde or carboxylic acid, or its reduction, can provide access to a new set of derivatives with different chemical properties and biological activities. acs.org

Cross-Coupling Reactions: The chloro-substituent on the benzene (B151609) ring can be a site for various cross-coupling reactions, allowing for the introduction of a wide range of substituents and the construction of complex molecular frameworks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.